molecular formula C11H7ClN4 B038049 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile CAS No. 118005-97-3

2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile

Cat. No.: B038049
CAS No.: 118005-97-3
M. Wt: 230.65 g/mol
InChI Key: QRUUQMRAWJZDCW-UHFFFAOYSA-N
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Description

2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile: is an organic compound that belongs to the class of nitriles It is characterized by the presence of a chloropyridazinyl group and a pyridinyl group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-chloropyridazine and 2-bromopyridine.

    Formation of Intermediate: The 6-chloropyridazine is reacted with a suitable base, such as sodium hydride, to form the corresponding anion. This anion is then reacted with 2-bromopyridine to form an intermediate compound.

    Nitrile Formation: The intermediate compound is then subjected to a reaction with a nitrile source, such as acetonitrile, under appropriate conditions to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts and automated systems may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The chloropyridazinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms added to the nitrile or aromatic rings.

    Substitution: Substituted products with new functional groups replacing the chlorine atom.

Scientific Research Applications

2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, inhibiting enzyme activity, or altering receptor signaling.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-Chloropyridazin-3-yl)-2-(pyridin-3-yl)acetonitrile
  • 2-(6-Chloropyridazin-3-yl)-2-(pyridin-4-yl)acetonitrile
  • 2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)ethanenitrile

Uniqueness

2-(6-Chloropyridazin-3-yl)-2-(pyridin-2-yl)acetonitrile is unique due to the specific positioning of the chloropyridazinyl and pyridinyl groups, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-(6-chloropyridazin-3-yl)-2-pyridin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN4/c12-11-5-4-10(15-16-11)8(7-13)9-3-1-2-6-14-9/h1-6,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRUUQMRAWJZDCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C#N)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00955460
Record name (6-Chloropyridazin-3-yl)(pyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338779-25-2
Record name (6-Chloropyridazin-3-yl)(pyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00955460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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